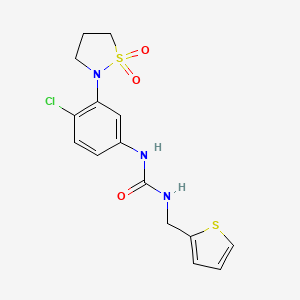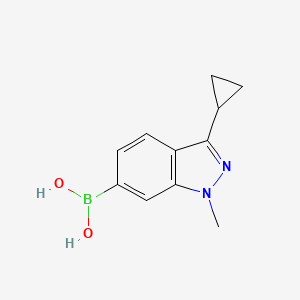
(3-Cyclopropyl-1-methylindazol-6-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(3-Cyclopropyl-1-methylindazol-6-yl)boronic acid” is a chemical compound with the CAS Number: 2377607-66-2 . It has a molecular weight of 216.05 and its linear formula is C11H13BN2O2 .
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, boronic acids are known to participate in various types of reactions. For instance, they are used in Suzuki–Miyaura coupling reactions and can form boroxine, solvent adduct, and dimer ions .Physical and Chemical Properties Analysis
This compound has a molecular weight of 216.05 .Scientific Research Applications
Electrochemical Borylation of Carboxylic Acids
Boronic acids, including cyclopropyl derivatives, serve as versatile intermediates in organic synthesis and are key motifs in medicines. The electrochemical borylation of carboxylic acids offers a simple and economical method to convert carboxylic acids to boronic acids. This approach is scalable and has broad substrate scope, demonstrating the utility of boronic acids in the synthesis of complex natural products like jawsamycin, which contains multiple cyclopropane rings (Barton et al., 2021).
Catalytic Applications
Boronic acids catalyze various organic reactions, including highly enantioselective aza-Michael additions. For instance, using a chiral boronic acid catalyst enables the aza-Michael addition of hydroxamic acid to quinone imine ketals, leading to densely functionalized cyclohexanes. This highlights the role of boronic acids in catalysis, contributing to organic synthesis with high enantioselectivity (Hashimoto et al., 2015).
Stabilization and Cross-Coupling
The instability of certain boronic acids, such as 2-heterocyclic, vinyl, and cyclopropyl derivatives, poses challenges for their storage and use in cross-coupling reactions. A solution is the slow release of these unstable boronic acids from air-stable MIDA boronates, transforming them into shelf-stable and effective building blocks for cross-coupling, enhancing their utility in organic synthesis (Knapp et al., 2009).
Boron Neutron Capture Therapy Agents
Boronic acids are explored in the development of agents for boron neutron capture therapy (BNCT), a cancer treatment method. The synthesis of boronated unnatural cyclic amino acids as potential BNCT agents exemplifies the application of boronic acids in designing new therapeutic molecules. These compounds aim to achieve high tumor uptake and efficacy in BNCT (Kabalka et al., 2008).
Mechanoluminescent and Phosphorescent Materials
The cyclic esterification of aryl boronic acids with dihydric alcohols provides a strategy for creating organic room-temperature phosphorescent (RTP) and mechanoluminescent (ML) materials. This process demonstrates the potential of boronic acids in materials science, enabling the development of novel RTP emitters and ML dyes with significant applications in sensing and imaging (Zhang et al., 2018).
Future Directions
Boronic acids, including “(3-Cyclopropyl-1-methylindazol-6-yl)boronic acid”, have potential applications in various fields due to their unique chemical properties. They are increasingly utilized in chemical biology, supramolecular chemistry, and biomedical applications . Future research may focus on exploring these applications further.
Properties
IUPAC Name |
(3-cyclopropyl-1-methylindazol-6-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BN2O2/c1-14-10-6-8(12(15)16)4-5-9(10)11(13-14)7-2-3-7/h4-7,15-16H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSDMEHGFPQZEQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C(=NN2C)C3CC3)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(Bromomethyl)bicyclo[2.2.1]heptane](/img/structure/B2578490.png)
![2-(2-methoxyphenyl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide](/img/structure/B2578491.png)
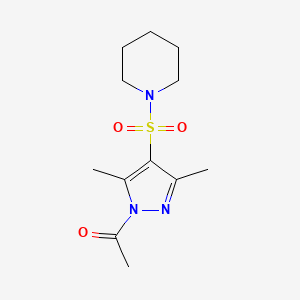
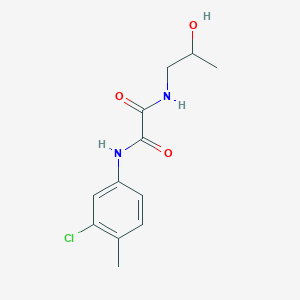
![[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 1H-indole-2-carboxylate](/img/structure/B2578495.png)
![N-[1-(3-Cyanopyrazin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2578498.png)
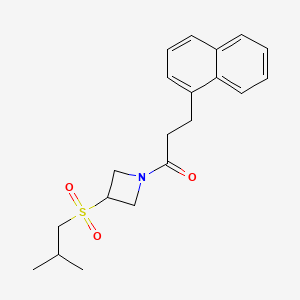
![7-[(4-Chlorophenyl)methyl]-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2578503.png)
![7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-N-(1-phenylethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2578504.png)
![1-[4-chloro-3-(4-chlorophenyl)phenyl]-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B2578505.png)
![2-(1,2-benzoxazol-3-yl)-1-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B2578506.png)
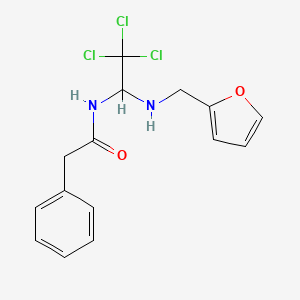
![3-(1-(2-(thiophen-2-yl)acetyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2578508.png)
